molecular formula C16H17N3O4S B6135376 N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide

N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide

Cat. No. B6135376
M. Wt: 347.4 g/mol
InChI Key: MXQZIKAZTVVAFS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide, also known as NSC 71907, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

The precise mechanism of action of N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinase B (Akt) and glycogen synthase kinase-3β (GSK-3β). N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 may also interfere with the function of microtubules, which are involved in cell division.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of arthritis. N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 has also been found to inhibit the growth of tumor xenografts in mice.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. In addition, N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 has shown promising anti-cancer and anti-inflammatory effects in preclinical studies. However, there are also some limitations to using N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 in lab experiments. For example, the precise mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to test its effects. In addition, further studies are needed to determine the safety and efficacy of N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 in humans.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907. One area of interest is the development of more potent and selective analogs of this compound. In addition, further studies are needed to determine the safety and efficacy of N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 in humans. Another potential direction for research is to investigate the effects of N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 on other diseases, such as neurodegenerative disorders. Finally, studies are needed to determine the optimal dosing and administration of N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 in humans.
In conclusion, N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 is a synthetic compound that has shown potential in various scientific research applications, including as an anti-cancer and anti-inflammatory agent. While there are still many unanswered questions about the precise mechanism of action of this compound, further research in this area could lead to the development of new treatments for cancer and other diseases.

Synthesis Methods

N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 can be synthesized using a multi-step process involving the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with 4-nitrophenylsulfonyl chloride to form N-[4-(acetylamino)phenyl]-4-nitrobenzamide. Reduction of the nitro group with palladium on carbon and hydrogen gas produces N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 in high yield.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide 71907 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also has potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11(20)17-13-7-9-14(10-8-13)18-16(21)12-3-5-15(6-4-12)19-24(2,22)23/h3-10,19H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQZIKAZTVVAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide

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